2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine
Description
Properties
IUPAC Name |
2-(dimethoxymethyl)-6-methyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-6-9-4-5-10(12(15-2)16-3)14-11(9)13-7-8/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLITSAOGZOQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N=C(C=C2)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673620 | |
| Record name | 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-56-2 | |
| Record name | 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
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Substrate Preparation :
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Cyclization :
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Equimolar amounts of 2-amino-5-methylnicotinaldehyde (1.0 eq) and dimethoxymethyl ketone (1.2 eq) are heated in choline hydroxide ([Ch][OH]) ionic liquid at 80°C for 24 hours under solvent-free conditions.
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The ionic liquid acts as both catalyst and solvent, facilitating imine formation and subsequent cyclization via hydrogen bonding (Figure 1).
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Yield and Characterization :
Advantages :
Limitations :
Grignard Addition and Cyclocondensation
This method involves the functionalization of a preformed 1,8-naphthyridine core via Grignard reagents. The dimethoxymethyl group is introduced through nucleophilic addition to a carbonyl intermediate.
Procedure:
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Synthesis of 6-Methyl-1,8-naphthyridine-3-carbaldehyde :
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Dimethoxymethyl Protection :
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Isolation :
Key Data :
Advantages :
Limitations :
One-Pot Cyclization Using Meldrum’s Acid Derivatives
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) enables the synthesis of highly substituted 1,8-naphthyridines via thermolytic cyclization.
Procedure:
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Formation of Anilinomethylene Intermediate :
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Cyclization :
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Workup :
Key Data :
Advantages :
Limitations :
Comparative Analysis of Methods
E-factor = (mass of waste)/(mass of product). Lower values indicate greener processes.
Mechanistic Insights
Friedländer Reaction Pathway:
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Imine Formation : The aldehyde group of 2-amino-5-methylnicotinaldehyde reacts with the ketone to form an imine intermediate.
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Cyclization : Base-mediated deprotonation triggers intramolecular attack, forming the 1,8-naphthyridine core.
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Aromatization : Loss of water yields the aromatic product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with halogenating agents can replace the methoxy groups with halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural and Substituent Variations
6-Fluoro-2-methyl-1,8-naphthyridine
- Molecular Formula : C₉H₇FN₂
- Key Features : Replaces the dimethoxymethyl group with a fluorine atom at position 6.
- The molecular weight (162.16 g/mol) is lower than the target compound, suggesting differences in solubility and reactivity .
- Synthetic Relevance : The SMILES string (
Cc1ccc2cc(F)cnc2n1) highlights its substitution pattern, which is simpler to synthesize compared to dimethoxymethyl derivatives .
2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine (CAS: 1222533-72-3)
- Key Features : Retains the dimethoxymethyl group at position 2 but substitutes a fluorine atom at position 6.
- Comparison : The fluorine atom may enhance metabolic stability and bioavailability compared to the methyl group in the target compound. This derivative’s safety data sheet (SDS) emphasizes handling precautions, including ventilation and protective gear, though specific toxicity data are unavailable .
Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate (CAS: 1131614-54-4)
- Molecular Formula : C₁₁H₉IN₂O₃
- Key Features : Incorporates an iodo substituent at position 6 and an ester group at position 3.
- Reactivity : The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound valuable in synthesizing complex derivatives. In contrast, the target compound’s dimethoxymethyl group may limit such reactivity but improve acid sensitivity .
Urease Inhibition by Amino-1,8-Naphthyridines
- Compound 5a (amino-substituted derivative) exhibits potent urease inhibition (IC₅₀ ≈ 0.5 mM), comparable to the reference drug thiourea. The amino group’s hydrogen-bonding capability is critical for enzyme interaction .
- However, its electron-donating effects might stabilize charge-transfer interactions in other biological targets .
Antibacterial and Antihyperlipidemic Derivatives
- Ethyl 2-oxo-1,8-naphthyridine-6-carboxylate (178) : A precursor to compounds with antihyperlipidemic activity (e.g., reducing blood cholesterol). The ester group enables further functionalization, unlike the target compound’s methoxy groups .
- Nalidixic Acid Analogs : Many 1,8-naphthyridines (e.g., gemifloxacin) show antibacterial activity. The target compound’s dimethoxymethyl group may reduce antibacterial efficacy but improve pharmacokinetic properties like half-life .
Physical and Chemical Properties
Biological Activity
2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine is a synthetic compound belonging to the naphthyridine family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 189.25 g/mol. The compound features a naphthyridine core structure that is modified with dimethoxymethyl and methyl groups, influencing its reactivity and biological interactions.
Anticancer Activity
Research indicates that derivatives of naphthyridines, including this compound, exhibit significant anticancer properties. A study on related naphthyridine compounds demonstrated that they can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
- Case Study: A related compound demonstrated an IC50 value of 1.58 µg/mL against DU145 prostate cancer cells, indicating potent anticancer activity. It was observed that the mechanism involved the activation of apoptosis and inhibition of cell proliferation through p53-independent pathways .
Antimicrobial Activity
Naphthyridine derivatives have also been investigated for their antimicrobial properties. Compounds within this class have shown effectiveness against a range of bacterial strains.
- Research Findings: In vitro studies indicated that certain naphthyridine derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism often involves disruption of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial survival .
Neurological Effects
Some studies suggest that naphthyridine compounds may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
- Mechanism of Action: These compounds are thought to modulate neurotransmitter systems or exhibit antioxidant activity, thereby protecting neuronal cells from oxidative stress-induced damage .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- DNA Interaction: Some naphthyridine derivatives intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leads to programmed cell death in cancer cells.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine and its derivatives?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, substitution, and condensation. For example:
- Chalcone-thiourea condensation : Refluxing chalcones with thiourea and NaOH in ethanol yields pyrimidine-thione derivatives (e.g., 64% yield for compound 6d via 10-hour reflux) .
- Alkylation and oxidation : Ethyllithium addition to 2-ethyl-1,8-naphthyridine in THF, followed by KMnO₃ oxidation, achieves 91% yield of diethyl derivatives .
- Knoevenagel condensation : Metal-free methods using piperidine in ethanol under mild conditions offer eco-friendly pathways for styryl derivatives .
Q. Key Characterization Techniques :
Q. How are 1,8-naphthyridine derivatives evaluated for biological activity in academic research?
Methodological Answer:
- In vitro cytotoxicity : Compounds are screened against cell lines (e.g., MCF7) using standardized assays like MTT. For example, derivatives with hydroxy and phenyl substituents showed activity .
- ADMET prediction : Computational tools (e.g., PASS analysis) pre-screen solubility and toxicity before synthesis .
- Anti-inflammatory/analgesic testing : Rodent models assess activity, with compounds like 1c-g showing anti-inflammatory effects and 15 exhibiting analgesia in mice .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for 1,8-naphthyridine derivatives with conflicting reaction outcomes?
Methodological Answer:
- Reaction condition tuning : Adjusting temperature, solvent, and catalysts resolves contradictions. For example:
- Side-product analysis : HPLC or GC-MS identifies byproducts (e.g., degradation of intermediates in Scheme 5 ).
Q. What strategies address discrepancies in biological activity data for structurally similar derivatives?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Compare substituent effects. For instance, 4-hydroxy-7-methyl-2-phenyl derivatives in 6d show cytotoxicity, while morpholinomethyl groups in 6 and 7 enhance solubility but reduce potency .
- Dose-response curves : Validate activity thresholds (e.g., IC₅₀ values for MCF7 cells) .
- Molecular docking : Predict binding modes (e.g., hydrogen bonding with CTG/CTG DNA triads ).
Q. How can computational tools streamline the design of novel 1,8-naphthyridine derivatives?
Methodological Answer:
- In silico screening : Use tools like Schrödinger Suite or AutoDock to prioritize candidates. For example:
- DFT calculations : Optimize electronic properties (e.g., trifluoromethyl groups enhance lipophilicity ).
Q. What advanced techniques resolve spectral data conflicts in structural elucidation?
Methodological Answer:
Q. How are eco-friendly synthetic methods developed for 1,8-naphthyridines?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
